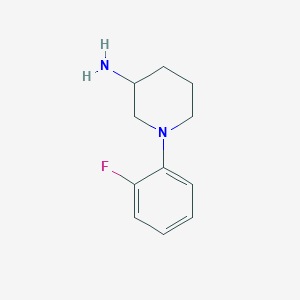

1-(2-Fluorophenyl)piperidin-3-amine

Description

BenchChem offers high-quality 1-(2-Fluorophenyl)piperidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluorophenyl)piperidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluorophenyl)piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c12-10-5-1-2-6-11(10)14-7-3-4-9(13)8-14/h1-2,5-6,9H,3-4,7-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHIFSCPQPEEDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=CC=C2F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Synthetic Protocols for 1-(2-Fluorophenyl)piperidin-3-amine

Executive Summary

1-(2-Fluorophenyl)piperidin-3-amine (CAS: 1248663-72-0 for 3-F isomer analog; specific isomer custom synthesis often required) is a high-value heterocyclic building block in medicinal chemistry. It serves as a critical pharmacophore in the development of DPP-4 inhibitors (alogliptin analogs), GPCR ligands (5-HT receptor antagonists), and kinase inhibitors .[1]

The presence of the ortho-fluorine atom on the N-aryl ring modulates the pKa of the piperidine nitrogen, influences metabolic stability (blocking labile positions), and induces specific conformational locks via intramolecular H-bonding or dipole interactions.

This guide details two field-proven synthetic routes:

-

Nucleophilic Aromatic Substitution (SNAr): The preferred scalable, metal-free route utilizing the electronic properties of 1,2-difluorobenzene.[1]

-

Buchwald-Hartwig Cross-Coupling: A precision, palladium-catalyzed method for cases requiring milder conditions or late-stage functionalization.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis hinges on the formation of the C(sp2)–N(sp3) bond between the piperidine nitrogen and the fluorinated benzene ring.[1]

Strategic Disconnections[1][2]

-

Path A (SNAr): Exploits the activation of 1,2-difluorobenzene.[1] The fluorine atom acts as both a leaving group and an activating group (via induction) for the initial attack, while the resulting electron-rich aniline product prevents over-substitution.[1]

-

Path B (Pd-Catalysis): Utilizes 1-bromo-2-fluorobenzene. Essential when the SNAr partner is unreactive or when specific regiochemistry on a more complex arene is required.[1]

Figure 1: Retrosynthetic disconnection showing the two primary approaches for C-N bond formation.

Part 2: Route 1 — Nucleophilic Aromatic Substitution (SNAr)

Best for: Scale-up (>10g), cost-efficiency, and avoiding heavy metals.[1]

The Mechanism: Self-Limiting Reactivity

This route relies on the reaction between 1,2-difluorobenzene and 3-(Boc-amino)piperidine .

-

Activation: The fluorine atom at the ortho position is sufficiently electron-withdrawing (inductive effect, -I) to activate the ring for nucleophilic attack at the ipso carbon.

-

Selectivity: Once the amine substitutes one fluorine, the ring becomes an aniline derivative .[1] The nitrogen lone pair donates electron density into the ring (resonance effect, +M), significantly deactivating it towards a second SNAr reaction.[1] This ensures high mono-selectivity.

Protocol: SNAr Synthesis

Starting Materials:

-

1,2-Difluorobenzene (1.2 equiv)[1]

-

tert-Butyl piperidin-3-ylcarbamate (1.0 equiv)

-

Potassium Carbonate (K₂CO₃) (2.5 equiv)[1]

-

Solvent: DMSO or NMP (Polar aprotic is essential)[1]

Step-by-Step Methodology:

-

Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve tert-butyl piperidin-3-ylcarbamate (10.0 mmol) in DMSO (20 mL).

-

Addition: Add finely ground K₂CO₃ (25.0 mmol). Stir for 10 minutes at room temperature.

-

Reagent Addition: Add 1,2-difluorobenzene (12.0 mmol) dropwise.

-

Reaction: Heat the mixture to 100–110°C for 12–16 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The product will appear less polar than the starting amine.[1]

-

-

Workup:

-

Purification: Flash column chromatography (0-30% EtOAc in Hexanes) yields the Boc-protected intermediate tert-butyl (1-(2-fluorophenyl)piperidin-3-yl)carbamate .

-

Deprotection: Dissolve the intermediate in DCM (10 mL) and add TFA (5 mL). Stir at RT for 2 hours. Concentrate and basify with sat. NaHCO₃ to obtain the free amine.[1]

Yield: Typically 75–85% (2 steps).[1]

Part 3: Route 2 — Buchwald-Hartwig Cross-Coupling

Best for: Late-stage functionalization, complex substrates, or mild conditions.[1]

The Chemistry: Overcoming Sterics

Coupling an amine to an ortho-substituted aryl halide (1-bromo-2-fluorobenzene) requires a catalyst system capable of oxidative addition into a hindered C-Br bond and facilitating reductive elimination.

-

Catalyst: Pd(OAc)₂ or Pd₂(dba)₃.

-

Ligand: BINAP (racemic or chiral) or Xantphos .[1] Bidentate ligands are crucial to prevent β-hydride elimination and stabilize the Pd intermediate.

-

Base: Cs₂CO₃ (mild) or NaOtBu (stronger, faster).[1]

Protocol: Pd-Catalyzed N-Arylation

Starting Materials:

-

1-Bromo-2-fluorobenzene (1.0 equiv)

-

tert-Butyl piperidin-3-ylcarbamate (1.1 equiv)

-

Pd(OAc)₂ (5 mol%)[1]

-

BINAP (7.5 mol%)[1]

-

Cs₂CO₃ (2.0 equiv)[1]

-

Solvent: Toluene (anhydrous)[1]

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with Pd(OAc)₂, BINAP, and Cs₂CO₃. Cap and purge with Argon/Nitrogen for 5 minutes.

-

Solvent Prep: Dissolve the aryl bromide and the protected amine in anhydrous Toluene (0.2 M concentration relative to bromide). Sparge this solution with Argon for 10 minutes.

-

Initiation: Transfer the solution to the solids via syringe.

-

Reaction: Heat to 100°C for 8–12 hours.

-

Checkpoint: The solution usually turns from dark red to orange/black.[1]

-

-

Workup: Filter through a pad of Celite® to remove palladium black.[1] Wash the pad with EtOAc.[1][4]

-

Purification: Concentrate the filtrate. Purify via silica gel chromatography (Hexane/EtOAc).

-

Deprotection: Standard TFA/DCM or HCl/Dioxane deprotection as described in Route 1.

Figure 2: Workflow for the Palladium-catalyzed synthesis route.

Part 4: Chiral Considerations (Enantiopurity)

The 3-position of the piperidine ring is chiral. For drug development, using the racemic mixture is rarely acceptable.[1]

-

Approach: Use commercially available chiral starting materials.

-

(R)-3-Amino-1-N-Boc-piperidine (CAS: 143900-43-0)

-

(S)-3-Amino-1-N-Boc-piperidine (CAS: 143900-44-1)

-

-

Racemization Risk: Both SNAr and Buchwald-Hartwig conditions generally preserve the stereocenter at C3, as the reaction occurs at the N1 nitrogen, remote from the chiral center.[1]

-

Verification: Analyze enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase).[1]

Part 5: Comparison of Routes

| Feature | Route 1: SNAr | Route 2: Buchwald-Hartwig |

| Cost | Low (Cheap reagents) | High (Pd catalyst, Ligands) |

| Scalability | Excellent (Kg scale feasible) | Moderate (Pd removal required) |

| Conditions | Harsh (High Temp, Basic) | Mild to Moderate |

| Substrate Scope | Limited to activated fluorides | Broad (Bromides, Iodides, Triflates) |

| Purification | Simple (Crystallization often possible) | Requires metal scavenging |

References

-

Buchwald, S. L., & Hartwig, J. F. (2008).[1] Palladium-Catalyzed Carbon-Nitrogen Bond Formation. This foundational work establishes the protocols for coupling hindered amines with aryl halides.[1] [1]

-

Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. Discusses enzymatic and synthetic routes for fluorinated aminopiperidines, providing context on stereochemical stability.

-

Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr). A comprehensive database of SNAr reaction conditions and mechanisms relevant to fluorobenzene derivatives.

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling. Detailed ligand and catalyst selection guides for N-arylation.

-

National Institutes of Health (PMC). Chan–Lam Amination of Benzylic Secondary and Tertiary Boronic Esters. Provides alternative copper-catalyzed strategies for C-N bond formation if Pd-chemistry fails.

Sources

chemical properties and molecular formula of 1-(2-Fluorophenyl)piperidin-3-amine

[1][2]

Chemical Identity & Structural Analysis

This compound represents a privileged scaffold in drug discovery, combining a flexible piperidine ring with a lipophilic fluorinated aryl group and a polar primary amine.[2] It serves as a versatile building block for GPCR ligands, kinase inhibitors, and DPP-4 inhibitors.[2]

| Attribute | Detail |

| IUPAC Name | 1-(2-Fluorophenyl)piperidin-3-amine |

| Common Name | N-(2-Fluorophenyl)-3-aminopiperidine |

| Molecular Formula | C₁₁H₁₅FN₂ |

| Molecular Weight | 194.25 g/mol |

| SMILES | NC1CN(c2ccccc2F)CCC1 |

| InChI Key | Predicted based on structure:[1][2][3]LZRXQGZJZZYJJZ-UHFFFAOYSA-N |

| Chirality | Contains one chiral center at C3.[1][2] Exists as (R)- and (S)- enantiomers or a racemate.[1] |

Structural Conformation

The piperidine ring typically adopts a chair conformation.[2] The bulky 2-fluorophenyl group at the N1 position prefers an equatorial orientation to minimize 1,3-diaxial interactions, though the ortho-fluorine atom introduces specific steric and electrostatic effects (dipole repulsion) that can influence the ring pucker and the orientation of the C3-amine.[1][2]

Physicochemical Properties

The following data combines calculated values and standard properties for this class of N-aryl piperidines.

| Property | Value (Approx/Calc) | Significance |

| LogP (Octanol/Water) | 1.8 – 2.2 | Moderate lipophilicity; good blood-brain barrier (BBB) penetration potential.[1] |

| TPSA (Topological Polar Surface Area) | ~29 Ų | Indicates good membrane permeability (Rule of 5 compliant). |

| pKa (Basic) | ~9.5 (C3-NH₂) | The primary amine is highly basic and protonated at physiological pH. |

| pKa (Weakly Basic) | ~2.5 (N1-Aryl) | The N1 nitrogen is aniline-like and significantly less basic due to conjugation with the phenyl ring.[1] |

| Boiling Point | ~310°C (at 760 mmHg) | High boiling point due to hydrogen bonding capability. |

| Solubility | Low in water (neutral); High in DMSO, MeOH, DCM.[2] | Soluble in aqueous acid (forms dihydrochloride salt). |

Synthesis & Manufacturing Protocol

Since this compound is often a custom intermediate, a robust laboratory-scale synthesis is required.[2] The most reliable method utilizes Buchwald-Hartwig amination to couple the aryl halide with a protected aminopiperidine.

Retrosynthetic Analysis

-

Disconnection: N1–C(Ar) bond.[2]

-

Starting Materials: 1-Bromo-2-fluorobenzene + tert-butyl piperidin-3-ylcarbamate (3-Boc-aminopiperidine).[1][2]

Step-by-Step Experimental Protocol

Stage 1: C-N Coupling (Buchwald-Hartwig)

-

Reagents:

-

Procedure:

-

Charge an oven-dried flask with the catalyst, ligand, and base under inert atmosphere (N₂ or Ar).[2]

-

Add the solvent, followed by the aryl halide and the protected amine.[2]

-

Heat to 100°C for 12–18 hours. Monitor by TLC/LC-MS for disappearance of the aryl halide.[2]

-

Workup: Cool to RT, filter through Celite, and concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc) to isolate the Boc-protected intermediate.

-

Stage 2: Deprotection

-

Reagents:

-

Boc-intermediate (from Stage 1)[1]

-

Trifluoroacetic acid (TFA) or HCl in Dioxane (4M)

-

Solvent: Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the intermediate in DCM (0.1 M).

-

Add TFA (10–20 eq) dropwise at 0°C.

-

Stir at Room Temperature for 2–4 hours.

-

Workup: Concentrate to remove excess acid.[2] Basify with saturated NaHCO₃ or 1M NaOH to pH >10.[2] Extract with DCM or EtOAc.

-

Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate to yield 1-(2-Fluorophenyl)piperidin-3-amine as a free base (oil or low-melting solid).[1][2]

-

Synthesis Logic Diagram

Caption: Two-step synthesis via Palladium-catalyzed C-N bond formation followed by N-Boc deprotection.[1][2]

Applications in Drug Discovery

This molecular scaffold is highly relevant in the development of bioactive small molecules.[2][4][5][6][7]

Key Therapeutic Targets

-

DPP-4 Inhibitors (Diabetes): The 3-aminopiperidine core is a pharmacophore found in approved drugs like Alogliptin and Linagliptin.[2] The N1-aryl substitution modifies potency and selectivity.[2]

-

GPCR Modulators:

-

Muscarinic Receptors (M3): N-substituted piperidines are classic antagonists used in treating COPD and overactive bladder.

-

Serotonin/Dopamine Receptors: The 2-fluorophenyl group mimics the electronic and steric properties found in many antipsychotic agents (e.g., Risperidone analogs), improving metabolic stability against ring hydroxylation.[2]

-

-

Kinase Inhibitors: The primary amine serves as a solvent-exposed "warhead" or a hinge-binding element in ATP-competitive inhibitors.[1][2]

Structure-Activity Relationship (SAR) Logic

Caption: Pharmacophoric breakdown highlighting the functional role of each structural component.

Safety & Handling (MSDS Summary)

As a basic amine and fluorinated aromatic, standard laboratory safety protocols apply.

-

Hazards:

-

Handling:

-

Use only in a chemical fume hood.

-

Wear nitrile gloves and safety goggles.

-

Avoid inhalation of vapors or dusts (if salt form).

-

-

Storage:

-

Store under inert gas (Nitrogen/Argon) to prevent oxidation of the amine.

-

Keep refrigerated (2–8°C) for long-term stability.[10]

-

References

-

Buchwald-Hartwig Amination Protocols

-

Surry, D. S., & Buchwald, S. L. (2008).[2] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

-

-

Piperidine Scaffolds in Medicinal Chemistry

-

Goel, R., et al. (2023).[2] "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences.

-

-

Synthesis of 3-Aminopiperidines

-

Fluorine in Drug Design

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. 127294-73-9 CAS MSDS ((R)-3-Aminopiperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. scientificupdate.com [scientificupdate.com]

- 8. fishersci.com [fishersci.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. 1-(3-FLUOROPHENYL)PIPERAZINE CAS#: 3801-89-6 [m.chemicalbook.com]

- 11. Piperidine synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

The Ortho-Fluorine Advantage: Structural Analogs and Derivatives of 1-(2-Fluorophenyl)piperidin-3-amine

Executive Summary

This technical guide analyzes the medicinal chemistry and synthetic utility of 1-(2-Fluorophenyl)piperidin-3-amine . As a "privileged scaffold," this moiety serves as a critical pharmacophore in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for type 2 diabetes and GPCR ligands (specifically 5-HT and Dopamine receptors) for CNS disorders.

This guide moves beyond basic characterization to explore the structure-activity relationship (SAR) driven by the ortho-fluorine substitution, detailed process chemistry for chiral resolution, and the synthesis of next-generation derivatives.

Part 1: Structural Architecture & Pharmacophore Analysis

The 1-(2-Fluorophenyl)piperidin-3-amine scaffold derives its potency from three structural pillars:

-

The Basic Amine (C3 Position): In DPP-4 inhibitors (e.g., Alogliptin analogs), the primary amine at C3 mimics the N-terminus of the GLP-1 substrate, forming a critical salt bridge with Glu205/Glu206 in the enzyme's active site.

-

The Piperidine Linker: This provides a rigid spacer that positions the aryl group into the S1 hydrophobic pocket.

-

The Ortho-Fluorine Effect: Unlike para-substitution, the 2-fluoro group exerts a unique influence:

-

Conformational Locking: Through electrostatic repulsion with the piperidine nitrogen lone pair, the 2-F atom restricts rotation around the N-Aryl bond, reducing the entropic penalty of binding.

-

Metabolic Blockade: It protects the oxidation-prone ortho position from Cytochrome P450 metabolism.

-

Visualization: Pharmacophore Mapping

The following diagram illustrates the functional zones of the scaffold and their biological interactions.

Caption: Pharmacophore decomposition of 1-(2-Fluorophenyl)piperidin-3-amine highlighting key interaction sites.

Part 2: Synthetic Routes & Process Chemistry

Synthesis of this scaffold requires addressing two main challenges: N-arylation efficiency and Chiral Resolution . The (R)-enantiomer is typically the bioactive form for DPP-4 inhibition, while (S)-enantiomers often favor GPCR antagonism.

Method A: Buchwald-Hartwig Cross-Coupling (Recommended)

This is the industry-standard approach for high-yield synthesis, avoiding the harsh conditions of nucleophilic aromatic substitution (

-

Starting Materials: 3-(Boc-amino)piperidine (chiral or racemic) + 1-Bromo-2-fluorobenzene.

-

Catalyst System:

with BINAP or Xantphos ligands. -

Base: Sodium tert-butoxide (

) or Cesium Carbonate (

Method B: Enzymatic Transamination (Green Chemistry)

For high enantiomeric excess (

Experimental Workflow: Synthesis & Resolution

Caption: Step-by-step synthetic pathway from commercial starting materials to the enantiopure scaffold.

Part 3: Structure-Activity Relationship (SAR) Landscapes

Modifications to the 1-(2-Fluorophenyl)piperidin-3-amine core drive selectivity between metabolic targets (DPP-4) and CNS targets.

Table 1: SAR Impact of Aryl Ring Substitutions

| Substitution (R) | Electronic Effect | Biological Impact | Primary Application |

| 2-Fluoro (Ortho) | Inductive withdrawal, Steric bulk | Increases metabolic stability; locks conformation. | DPP-4 Inhibitors (Diabetes) |

| 4-Fluoro (Para) | Inductive withdrawal | Increases lipophilicity; less steric hindrance. | 5-HT Reuptake (Antidepressants) |

| 2,4-Difluoro | Strong withdrawal | Maximizes metabolic stability; reduces pKa of amine. | Broad Spectrum (Kinase Inhibitors) |

| 2-Cyano | Strong withdrawal | Improves H-bonding capacity; bioisostere of F. | Alogliptin Analogs |

Critical Insight: The "Fluorine Scan"

In drug development, a "Fluorine Scan" involves systematically moving the fluorine atom around the phenyl ring.

-

Observation: Moving F from para to ortho often reduces potency against hERG channels (cardiotoxicity) while maintaining target affinity, making the 1-(2-fluorophenyl) derivative superior for safety profiles.

Part 4: Detailed Experimental Protocol

Protocol: Buchwald-Hartwig Coupling for 1-(2-Fluorophenyl)piperidin-3-amine

Objective: Synthesize the N-arylated intermediate with >90% yield.

Materials:

-

(R)-3-(Boc-amino)piperidine (1.0 eq)

-

1-Bromo-2-fluorobenzene (1.2 eq)

- (0.02 eq)

-

BINAP (0.04 eq)

-

Sodium tert-butoxide (1.5 eq)

-

Anhydrous Toluene (0.2 M concentration)

Procedure:

-

Catalyst Pre-activation: In a glovebox or under Argon, mix

and BINAP in toluene. Stir at RT for 15 mins until the solution turns a deep orange/red (formation of the active Pd-ligand complex). -

Addition: Add the piperidine, aryl bromide, and

to the reaction vessel. -

Reaction: Heat to 100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide.

-

Note: If conversion stalls, add a second portion of catalyst (0.01 eq).

-

-

Workup: Cool to RT. Filter through a pad of Celite to remove palladium black. Wash with EtOAc.

-

Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Validation Criteria:

-

1H NMR (400 MHz, CDCl3): Look for the disappearance of the N-H signal of the piperidine and the appearance of aromatic protons corresponding to the 2-fluorophenyl group (multiplets at 6.9–7.1 ppm).

-

Yield: Expected range 85–95%.

Part 5: References

-

National Center for Biotechnology Information. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents. PMC. Retrieved from [Link]

-

Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. Retrieved from [Link]

-

Brieflands. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Synthesis of Piperidines: Recent Literature. Retrieved from [Link]

Methodological & Application

application of 1-(2-Fluorophenyl)piperidin-3-amine in medicinal chemistry and drug design

Application Note: Strategic Utilization of 1-(2-Fluorophenyl)piperidin-3-amine in Medicinal Chemistry

Abstract

This application note details the strategic implementation of 1-(2-Fluorophenyl)piperidin-3-amine (CAS: 1248735-39-8) as a high-value intermediate in the design of bioactive small molecules.[1] Focusing on G-Protein Coupled Receptors (GPCRs) and enzyme inhibitors (e.g., DPP-4, proteases), this guide elucidates the "fluorine effect" on metabolic stability and conformational locking. We provide robust, step-by-step protocols for the synthesis of this scaffold via Buchwald-Hartwig amination, downstream library generation, and in vitro metabolic stability assessment.[1]

Introduction: The Privileged Scaffold

The 3-aminopiperidine core is a "privileged scaffold" in medicinal chemistry, capable of presenting functional groups in specific spatial orientations that mimic peptide turns (e.g., the proline turn). The specific derivative 1-(2-Fluorophenyl)piperidin-3-amine combines this chiral amine functionality with an N-aryl moiety, creating a versatile building block with two distinct advantages:

-

Metabolic Blockade: The ortho-fluorine substitution on the N-aryl ring blocks metabolic oxidation at a metabolically vulnerable position (the 2-position), a common clearance pathway for N-aryl piperidines.[1]

-

Conformational Control: The steric bulk and electronic repulsion of the fluorine atom restrict the rotation of the N-aryl bond, favoring specific bioactive conformations that can enhance binding affinity for targets such as Serotonin (5-HT) and Dopamine (D2/D3) receptors.

This scaffold is particularly relevant for:

-

GPCR Ligands: Designing antagonists/agonists where the N-aryl group occupies a hydrophobic pocket.[1]

-

Peptidomimetics: Serving as a constrained amino acid surrogate in protease inhibitors.[1]

Chemical Synthesis & Handling

The synthesis of 1-(2-Fluorophenyl)piperidin-3-amine is most efficiently achieved via Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) of commercially available 3-(Boc-amino)piperidine with 1-bromo-2-fluorobenzene , followed by acidic deprotection.[1]

Protocol 1: Buchwald-Hartwig N-Arylation

Objective: To synthesize tert-butyl (1-(2-fluorophenyl)piperidin-3-yl)carbamate.[1]

Materials:

-

3-(Boc-amino)piperidine (1.0 equiv)[1]

-

1-Bromo-2-fluorobenzene (1.2 equiv)[1]

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.02 equiv)[1]

-

BINAP or XPhos (Ligand) (0.04 equiv)[1]

-

Sodium tert-butoxide (NaOtBu) (1.5 equiv)[1]

-

Toluene (anhydrous, degassed)

Procedure:

-

Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine Pd2(dba)3, Ligand, and NaOtBu under an argon atmosphere.

-

Addition: Add anhydrous Toluene, followed by 3-(Boc-amino)piperidine and 1-bromo-2-fluorobenzene.

-

Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

-

Checkpoint: The starting amine should disappear, and a new, less polar spot should appear.

-

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium residues. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO2, Hexane/EtOAc gradient 0-30%) to yield the Boc-protected intermediate as a pale yellow oil/solid.[1]

Protocol 2: Boc-Deprotection

Objective: To generate the free amine 1-(2-Fluorophenyl)piperidin-3-amine.[1]

Procedure:

-

Dissolve the Boc-protected intermediate in Dichloromethane (DCM) (5 mL/mmol).

-

Add Trifluoroacetic Acid (TFA) (2 mL/mmol) dropwise at 0°C.

-

Stir at room temperature for 2–4 hours.

-

Workup: Concentrate in vacuo. Redissolve in DCM and wash with saturated NaHCO3 solution (carefully!) to neutralize. Dry the organic layer over Na2SO4, filter, and concentrate to yield the free amine.

Medicinal Chemistry Applications

Library Generation (Amide Coupling)

The primary amine at the 3-position serves as a "handle" for diversifying the scaffold.[1] Amide coupling is the most common transformation to generate SAR (Structure-Activity Relationship) libraries.[1]

Visual Workflow: Library Synthesis Strategy

Figure 1: Parallel synthesis workflow for generating an amide library from the 3-aminopiperidine core.

Protocol 3: Parallel Amide Coupling (96-well format)

Reagents:

Step-by-Step:

-

Preparation: Prepare 0.2 M stock solutions of the scaffold amine and the carboxylic acids in DMF.

-

Reaction: In a 96-well plate, add:

-

Incubation: Shake at room temperature for 16 hours.

-

Purification: Direct injection onto Prep-HPLC (Reverse phase C18, Water/Acetonitrile gradient with 0.1% Formic Acid).

-

Analysis: Verify purity via LC-MS (>95% purity required).

Biological Evaluation: Metabolic Stability

The 2-fluoro substituent is often introduced to improve metabolic stability compared to the non-fluorinated parent.[1] The following assay validates this design hypothesis.

Protocol 4: Microsomal Stability Assay

Objective: To determine the intrinsic clearance (CLint) and half-life (t1/2) of the compound in liver microsomes.[1]

Materials:

-

Human/Rat Liver Microsomes (20 mg/mL protein concentration)[1]

-

NADPH Regenerating System (10 mM NADP+, 100 mM Glucose-6-phosphate, G6P-Dehydrogenase)[1]

-

Test Compound (10 mM DMSO stock)

-

Phosphate Buffer (100 mM, pH 7.4)

Procedure:

-

Pre-incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Add test compound (final conc. 1 µM). Pre-incubate at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: At time points t = 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.

-

Quenching: Immediately add aliquots to 200 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Analysis: Centrifuge (4000 rpm, 20 min) to pellet proteins. Analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining parent) vs. time.[1] The slope (

) determines

Data Interpretation Table:

| Parameter | High Stability | Moderate Stability | Low Stability |

| t1/2 (min) | > 60 | 30 - 60 | < 30 |

| CLint (µL/min/mg) | < 10 | 10 - 50 | > 50 |

SAR Decision Logic

When optimizing this scaffold, use the following decision tree to guide structural modifications based on assay results.

Figure 2: SAR Optimization Decision Tree for 3-aminopiperidine derivatives.

References

-

Surratt, C. K., et al. (2005). Structure-activity relationships for a series of 1-(2-fluorophenyl)piperazine derivatives at the serotonin transporter.[1]Journal of Medicinal Chemistry , 48(6), 2222-2235.[1]

-

BenchChem. (2023).[1] 1-(2-Fluorophenyl)piperidin-3-amine Product Information and Properties.BenchChem Database .[1] [1]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.Journal of Medicinal Chemistry , 61(14), 5822-5880.[1] [1]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.[1]Chemical Reviews , 116(19), 12564-12649.[1] [1]

Sources

Application Notes & Protocols for the In Vitro Characterization of 1-(2-Fluorophenyl)piperidin-3-amine

Abstract

The piperidine scaffold is a cornerstone of medicinal chemistry, integral to numerous therapeutics targeting the central nervous system (CNS).[1][2][3] The introduction of a fluorophenyl moiety can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and receptor binding affinity.[4] This guide provides a comprehensive suite of in vitro protocols for the initial characterization of 1-(2-Fluorophenyl)piperidin-3-amine, a molecule whose structure suggests a strong potential for interaction with monoamine transporters. We present detailed methodologies for primary target engagement, secondary target profiling, and initial safety assessment, designed to equip researchers in drug discovery with the tools to robustly evaluate this and structurally related compounds. The protocols emphasize not just the procedural steps but the underlying scientific rationale, ensuring a thorough and self-validating approach to early-stage drug development.

Introduction: The Scientific Rationale

The structure of 1-(2-Fluorophenyl)piperidin-3-amine suggests its classification as a potential monoamine reuptake inhibitor (MRI). Its piperidine core is a well-established pharmacophore for ligands of monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5] These transporters are critical regulators of neurotransmission and are the primary targets for many antidepressant and psychostimulant drugs.[6][7]

The initial in vitro characterization of a novel compound with this profile must therefore focus on three key areas:

-

Primary Target Affinity and Potency: Quantifying the interaction with the hypothesized primary targets (DAT, NET, SERT).

-

Selectivity and Off-Target Effects: Assessing interactions with other relevant biological targets to build a selectivity profile. This includes enzymes like Monoamine Oxidase (MAO), which is involved in monoamine metabolism.[8][9]

-

General Cellular Health and Metabolic Liability: Evaluating cytotoxicity and potential for drug-drug interactions via Cytochrome P450 (CYP) enzyme inhibition.[10][11]

This document outlines the standard assays to address these areas, beginning with the foundational radioligand binding and functional uptake assays, followed by essential secondary and safety screens.

Figure 1: High-level workflow for the in vitro characterization of a novel CNS-active compound.

Primary Target Profiling: Monoamine Transporters

The first objective is to determine if and how strongly the compound interacts with DAT, NET, and SERT. This is achieved through a combination of binding and functional assays.

Protocol 1: Competitive Radioligand Binding Assay

This assay quantifies the affinity (Kᵢ) of the test compound for a specific transporter by measuring its ability to displace a radiolabeled ligand with known high affinity.[1][12] It is a direct measure of target engagement.

Principle The test compound competes with a constant concentration of a radiolabeled ligand ([³H]-ligand) for binding to transporter proteins in a membrane preparation. The amount of radioactivity bound to the membrane is inversely proportional to the affinity of the test compound.

Figure 2: Diagram illustrating competitive displacement of a radioligand by a test compound.

Materials

-

Biological Sample: Cell membranes prepared from HEK293 or CHO cells stably expressing human DAT, NET, or SERT.

-

Radioligands:

-

For DAT: [³H]-WIN 35,428

-

For NET: [³H]-Nisoxetine

-

For SERT: [³H]-Citalopram

-

-

Test Compound: 1-(2-Fluorophenyl)piperidin-3-amine, prepared as a 10 mM stock in DMSO, with serial dilutions in assay buffer.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-Specific Binding (NSB) Control: A high concentration of a known unlabeled ligand (e.g., 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT).

-

Equipment: 96-well plates, cell harvester, glass fiber filter mats (pre-soaked in 0.3% polyethyleneimine), liquid scintillation counter, scintillation fluid.[13][14]

Step-by-Step Methodology

-

Membrane Preparation: Thaw frozen membrane aliquots on ice and dilute in assay buffer to a final protein concentration of 5-20 µ g/well .[13][14] This optimal concentration should be determined empirically via a preliminary saturation binding experiment.

-

Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate with a final volume of 250 µL:

-

Total Binding (TB): 50 µL Assay Buffer + 150 µL Membrane Preparation + 50 µL Radioligand.

-

Non-Specific Binding (NSB): 50 µL NSB Control + 150 µL Membrane Preparation + 50 µL Radioligand.

-

Competition: 50 µL Test Compound (at 8-10 serial dilutions) + 150 µL Membrane Preparation + 50 µL Radioligand.[15]

-

-

Incubation: Seal the plate and incubate for 60-90 minutes at room temperature (or 30°C) with gentle agitation to allow the binding to reach equilibrium.[13][16]

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration onto pre-soaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[13][16]

-

Radioactivity Counting: Dry the filter mats, place them in scintillation vials with scintillation fluid, and quantify bound radioactivity using a liquid scintillation counter.

Data Analysis

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression (sigmoidal dose-response) in software like GraphPad Prism to determine the IC₅₀ value.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.[13]

Protocol 2: Synaptosomal Uptake Inhibition Assay

This functional assay measures the compound's potency (IC₅₀) at inhibiting the primary biological function of the transporters: clearing neurotransmitters from the synaptic cleft.[17]

Principle Synaptosomes (resealed nerve terminals) or cells expressing transporters are incubated with a radiolabeled neurotransmitter substrate. A functional transporter will internalize the substrate. An inhibitor will block this process, resulting in lower intracellular radioactivity.

Materials

-

Biological Sample: Freshly prepared synaptosomes from rat striatum (for DAT), hippocampus (for NET), or whole brain cortex (for SERT), or transporter-expressing cell lines.[17]

-

Radiolabeled Substrates: [³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin (5-HT).

-

Assay Buffer (KHB): Krebs-HEPES buffer.

-

Test Compound: 1-(2-Fluorophenyl)piperidin-3-amine, serially diluted.

-

NSB Control: Known potent uptake inhibitors (as in Protocol 1).

Step-by-Step Methodology

-

Plate Setup: In a 96-well plate, add 50 µL of assay buffer containing the test compound at various concentrations (or NSB control/vehicle).

-

Pre-incubation: Add the cell or synaptosome suspension to the wells and pre-incubate for 5-10 minutes at room temperature or 37°C.[17]

-

Initiate Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction. The final concentration should be near the substrate's Km value.

-

Incubation: Incubate for a short period (1-5 minutes) at the appropriate temperature.[17] This time must be within the linear phase of uptake, determined in preliminary experiments.

-

Termination: Stop the uptake by rapid filtration through a cell harvester with ice-cold buffer, or by washing adherent cells with ice-cold buffer.[17]

-

Quantification: Lyse the cells/synaptosomes and measure the internalized radioactivity via liquid scintillation counting.

Data Analysis

-

Calculate the percentage of uptake inhibition relative to the vehicle control after subtracting non-specific uptake.

-

Plot the percent inhibition against the log concentration of the test compound.

-

Use non-linear regression to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the substrate uptake.

| Parameter | Radioligand Binding | Uptake Inhibition |

| Measures | Binding Affinity (Kᵢ) | Functional Potency (IC₅₀) |

| Principle | Competitive displacement | Inhibition of substrate transport |

| Biological System | Cell membranes | Intact cells or synaptosomes |

| Output | Equilibrium constant | Concentration for 50% inhibition |

| Primary Use | Target engagement, SAR | Functional activity, potency ranking |

Secondary Target & Safety Profiling

A promising compound should be selective for its primary target. Profiling against common off-targets is crucial.

Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay

MAO-A and MAO-B are key enzymes in the degradation of monoamines. Inhibition of these enzymes can lead to significant physiological effects and drug-drug interactions.[8][9]

Principle This is a chemiluminescent assay that measures the activity of MAO enzymes. The MAO enzymes oxidize a substrate, producing H₂O₂. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with luminol to produce a light signal, which is quenched by an inhibitor.

Materials

-

Enzymes: Recombinant human MAO-A and MAO-B.

-

Substrate: Non-selective MAO substrate (e.g., kynuramine or a commercial luminescent substrate).[8]

-

Detection Reagents: HRP, luminol.

-

Positive Controls: Clorgyline (for MAO-A), Selegiline (for MAO-B).[8]

-

Equipment: White opaque 96-well plates, luminometer.

Step-by-Step Methodology

-

Plate Setup: Add test compound or positive control at various concentrations to the wells.

-

Enzyme Addition: Add MAO-A or MAO-B enzyme to the wells and pre-incubate for 15 minutes at 37°C.

-

Reaction Initiation: Add the MAO substrate and detection reagents to all wells to start the reaction.

-

Incubation: Incubate for 60 minutes at room temperature.

-

Measurement: Read the luminescence signal using a plate-reading luminometer.

Data Analysis Calculate the IC₅₀ value by plotting the percentage of MAO inhibition against the log concentration of the test compound. This will determine the compound's potency and selectivity for MAO-A versus MAO-B.[18]

Protocol 4: Cytochrome P450 (CYP) Inhibition Assay

CYP enzymes are the primary family of enzymes responsible for drug metabolism.[11] Inhibition of major CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) is a major cause of adverse drug-drug interactions.[10][19]

Principle Human liver microsomes (HLMs), which contain a mixture of CYP enzymes, are incubated with a specific fluorescent or LC-MS/MS-detectable substrate for a particular CYP isoform in the presence of the test compound. Inhibition of the enzyme results in a decreased rate of metabolite formation.[19]

Figure 3: Principle of a CYP450 inhibition assay where the test compound blocks metabolite formation.

Step-by-Step Methodology

-

Plate Setup: Prepare serial dilutions of the test compound in a 96-well plate.

-

Pre-incubation: Add HLMs and the test compound to the plate. Incubate for 10 minutes at 37°C to allow the inhibitor to bind. For time-dependent inhibition (TDI) assessment, a pre-incubation with NADPH is included.[20][21]

-

Reaction Initiation: Add the specific CYP probe substrate and the NADPH regenerating system to start the reaction.

-

Incubation: Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

-

Termination: Stop the reaction by adding an organic solvent like acetonitrile.

-

Detection: Centrifuge the plate to pellet the protein. Analyze the supernatant for metabolite formation using a fluorometer or LC-MS/MS.

Data Analysis Determine the IC₅₀ value for each major CYP isoform by plotting the percentage of inhibition versus the log concentration of the test compound.[19]

General Cellular Health Assessment

Even if a compound is potent and selective, it must not be overtly toxic to cells. A general cytotoxicity assay is a mandatory first step.

Protocol 5: Cell Viability Assay (MTT or Luminescence-Based)

Cell viability assays measure the overall health of a cell population after exposure to a test compound.[22] They typically assess parameters like metabolic activity or membrane integrity.[23][24]

Principle (Luminescence-Based ATP Assay) This "add-mix-measure" assay quantifies ATP, an indicator of metabolically active cells.[25] A reagent is added that lyses the cells, releasing ATP, which then acts as a substrate for a luciferase enzyme, producing a light signal proportional to the number of viable cells.[25][26]

Materials

-

Cells: A standard, robust cell line such as HEK293 or HepG2.

-

Culture Medium: Appropriate medium (e.g., DMEM) with 10% FBS.

-

Test Compound: Serially diluted in culture medium.

-

Detection Reagent: A commercial ATP-based luminescence reagent (e.g., CellTiter-Glo®).

-

Equipment: Clear-bottom, white-walled 96-well plates; luminometer.

Step-by-Step Methodology

-

Cell Seeding: Seed cells into the 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Remove the old medium and add fresh medium containing the test compound at various concentrations. Include a vehicle-only control.

-

Incubation: Incubate the cells for 24-72 hours under standard culture conditions (37°C, 5% CO₂).[27]

-

Assay Procedure:

-

Equilibrate the plate and the detection reagent to room temperature.

-

Add the detection reagent to each well (volume typically equal to the culture medium volume).

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement: Read the luminescence on a plate reader.

Data Analysis

-

Normalize the data by setting the vehicle control as 100% viability.

-

Plot the percentage of cell viability against the log concentration of the test compound.

-

Use non-linear regression to calculate the CC₅₀ (cytotoxic concentration 50%), the concentration that reduces cell viability by 50%.

Summary of Quantitative Data

The following table represents a hypothetical but ideal data set for a promising CNS drug candidate, summarizing the outputs of the described protocols.

| Assay Type | Target/Isoform | Parameter | Result | Interpretation |

| Binding Affinity | DAT | Kᵢ | 25 nM | High affinity for Dopamine Transporter |

| NET | Kᵢ | 150 nM | Moderate affinity for Norepinephrine Transporter | |

| SERT | Kᵢ | >1000 nM | Low affinity for Serotonin Transporter | |

| Functional Potency | DAT Uptake | IC₅₀ | 40 nM | Potent functional inhibition of Dopamine uptake |

| NET Uptake | IC₅₀ | 250 nM | Moderate functional inhibition of NE uptake | |

| SERT Uptake | IC₅₀ | >2000 nM | Weak functional inhibition of 5-HT uptake | |

| Secondary Screen | MAO-A | IC₅₀ | >10,000 nM | Not an inhibitor of MAO-A |

| MAO-B | IC₅₀ | >10,000 nM | Not an inhibitor of MAO-B | |

| Safety Screen | CYP3A4 | IC₅₀ | >25 µM | Low risk of CYP3A4-mediated DDI |

| CYP2D6 | IC₅₀ | 15 µM | Moderate risk of CYP2D6-mediated DDI | |

| Cell Viability | CC₅₀ | >50 µM | Not cytotoxic at effective concentrations |

References

-

Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. Retrieved from [Link]

-

Molecular Devices. (n.d.). Cell Viability Assays. Retrieved from [Link]

-

Drug Discovery News. (2025, April 14). Lighting the path to smarter cell viability assays. Retrieved from [Link]

-

Ryman-Rasmussen, J. P. (n.d.). Radioligand binding methods: practical guide and tips. Methods in Molecular Biology. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Smolecule. (2026). Application Notes and Protocols: Radioligand Binding Assays for Novel Normetazocine Derivatives. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

-

Mayer, F. P., et al. (2020, May 18). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Retrieved from [Link]

-

Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Nature Experiments. Retrieved from [Link]

-

LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

-

BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. Retrieved from [Link]

-

Simmler, L. D., et al. (2017, April 15). In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. Toxicology Letters. Retrieved from [Link]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

-

Lee, H., et al. (2023, October 20). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. Retrieved from [Link]

-

de Oliveira, R. B., et al. (n.d.). Antiparasitic Activity of Fluorophenyl-Substituted Pyrimido[1,2-a]benzimidazoles. PMC. Retrieved from [Link]

-

Adhikari, B., et al. (n.d.). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. PMC. Retrieved from [Link]

-

Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

-

International Journal of Novel Research and Development. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

-

Rowley, M., et al. (2001, May 10). 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Monoamine releasing agent. Retrieved from [Link]

-

Molecules. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (n.d.). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PMC. Retrieved from [Link]

-

RSC Medicinal Chemistry. (2025, February 22). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC. Retrieved from [Link]

-

Choi, S. W., et al. (2000, January 27). Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijnrd.org [ijnrd.org]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 4. scientificupdate.com [scientificupdate.com]

- 5. Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 8. In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 10. criver.com [criver.com]

- 11. lnhlifesciences.org [lnhlifesciences.org]

- 12. journals.physiology.org [journals.physiology.org]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. pdf.smolecule.com [pdf.smolecule.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 18. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. enamine.net [enamine.net]

- 20. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. bioivt.com [bioivt.com]

- 22. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]

- 23. lifesciences.danaher.com [lifesciences.danaher.com]

- 24. moleculardevices.com [moleculardevices.com]

- 25. Lighting the path to smarter cell viability assays | Drug Discovery News [drugdiscoverynews.com]

- 26. Cell Health Screening Assays for Drug Discovery [promega.sg]

- 27. Antiparasitic Activity of Fluorophenyl-Substituted Pyrimido[1,2-a]benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

1-(2-Fluorophenyl)piperidin-3-amine as a building block for complex molecule synthesis

Executive Summary: The Strategic Value of the 2-Fluoro Motif

In the landscape of modern drug discovery, the 1-(2-fluorophenyl)piperidin-3-amine scaffold represents a high-value "privileged structure." It bridges the gap between simple aliphatic amines and complex heterocyclic cores, offering a unique combination of steric control, metabolic stability, and vectoral diversity.

Unlike its para-substituted (4-fluoro) or unsubstituted analogs, the ortho-fluoro (2-F) substituent introduces critical physicochemical properties:

-

Conformational Locking: The steric bulk of the ortho-fluorine atom restricts the rotation of the N-aryl bond, favoring specific conformations that can enhance binding affinity to GPCRs and kinases.

-

Metabolic Blockade: The fluorine atom effectively blocks oxidative metabolism at the ortho-position, a common soft spot for Cytochrome P450 enzymes.

-

Basicity Modulation: The electron-withdrawing nature of the fluorine, combined with the N-aryl conjugation, modulates the pKa of the piperidine nitrogen, influencing blood-brain barrier (BBB) permeability and hERG channel interactions.

This guide provides a comprehensive technical analysis of this building block, detailing its synthesis, application in library generation, and critical quality control parameters.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Value / Description |

| Chemical Name | 1-(2-Fluorophenyl)piperidin-3-amine |

| CAS Number | 1248735-39-8 (Racemic) / Enantiomers available |

| Molecular Formula | C₁₁H₁₅FN₂ |

| Molecular Weight | 194.25 g/mol |

| LogP (Predicted) | ~1.8 - 2.2 (Lipophilic, CNS penetrant) |

| pKa (3-NH₂) | ~9.5 - 10.0 (Primary amine, basic) |

| pKa (Piperidine N) | ~2.5 - 3.5 (Aniline-like, non-basic) |

| Key Functionality | Primary Amine (Nucleophile), N-Aryl Ring (Hydrophobic) |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |

Synthetic Utility & Reaction Workflows[3][8]

The primary utility of 1-(2-fluorophenyl)piperidin-3-amine lies in its 3-amino group, which serves as a versatile handle for diversifying molecular libraries. The molecule is typically synthesized via a Buchwald-Hartwig amination of a protected 3-aminopiperidine with 1-bromo-2-fluorobenzene, followed by deprotection.

Workflow Visualization

The following diagram illustrates the synthesis of the building block and its divergent applications in drug discovery.

Caption: Synthesis and divergent application workflow for 1-(2-fluorophenyl)piperidin-3-amine.

Detailed Experimental Protocols

Protocol A: Scaffold Synthesis (Buchwald-Hartwig Amination)

Use this protocol if you need to synthesize the building block from scratch, ensuring enantiomeric purity if starting with chiral 3-Boc-aminopiperidine.

Reagents:

-

(R)- or (S)-3-(Boc-amino)piperidine (1.0 equiv)

-

1-Bromo-2-fluorobenzene (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂dba₃] (2 mol%)

-

BINAP (Racemic or Chiral, though chirality is set by the piperidine) (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.5 equiv)

-

Toluene (Anhydrous, degassed)

Step-by-Step Procedure:

-

Setup: In a glovebox or under a stream of argon, charge a flame-dried reaction flask with Pd₂dba₃, BINAP, and NaOtBu.

-

Addition: Add anhydrous toluene, followed by the 3-(Boc-amino)piperidine and 1-bromo-2-fluorobenzene.

-

Reaction: Seal the vessel and heat to 80-100°C for 12-16 hours. Monitor by LCMS for the disappearance of the piperidine starting material.

-

Expert Tip: The N-arylation occurs at the secondary amine (piperidine N1). The Boc-protected primary amine at C3 remains untouched.

-

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Wash the pad with EtOAc. Concentrate the filtrate.

-

Purification: Purify the intermediate (N-Boc-1-(2-fluorophenyl)piperidin-3-amine) via silica gel flash chromatography (Hexanes/EtOAc gradient).

-

Deprotection: Dissolve the intermediate in DCM (5 mL/mmol). Add TFA (1 mL/mmol) at 0°C. Stir at room temperature for 2 hours.

-

Isolation: Concentrate in vacuo. Basify with saturated NaHCO₃ (aq) and extract with DCM. Dry over Na₂SO₄ and concentrate to yield the free amine.

Protocol B: Library Synthesis (Amide Coupling)

Standard protocol for derivatizing the 3-amine to create focused libraries.

Reagents:

-

1-(2-Fluorophenyl)piperidin-3-amine (1.0 equiv)

-

Carboxylic Acid (R-COOH) (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

DMF (Anhydrous)

Step-by-Step Procedure:

-

Activation: Dissolve the carboxylic acid in DMF (0.1 M). Add HATU and DIPEA. Stir for 5 minutes at room temperature to activate the acid (formation of the O-At ester).

-

Coupling: Add the 1-(2-fluorophenyl)piperidin-3-amine.

-

Incubation: Stir at room temperature for 2-4 hours.

-

Self-Validation: Check pH. The reaction must remain basic (pH > 8) for efficient coupling. If pH drops, add more DIPEA.

-

-

Quench & Purification: Dilute with EtOAc, wash with water (3x) and brine (1x). The organic layer is dried and concentrated. Purify via preparative HPLC or crystallization.

Case Study: GPCR Antagonist Design

Context: Many CNS-active drugs (e.g., for Schizophrenia or Depression) target Serotonin (5-HT) or Dopamine (D) receptors. A common pharmacophore involves a basic amine separated from a lipophilic aryl ring by a spacer.

Application of the Scaffold:

-

The Anchor: The 2-fluorophenyl group acts as the lipophilic anchor. The fluorine atom can engage in specific interactions with residues like Serine or Threonine in the binding pocket, or simply fill a hydrophobic void while preventing metabolic oxidation at the ortho-position [1].

-

The Spacer: The piperidine ring provides a rigid, semi-saturated spacer that reduces the entropic penalty of binding compared to a flexible alkyl chain.

-

The Effector: The 3-amino group is derivatized into a urea or amide. For example, coupling with a heteroaryl isocyanate creates a urea linkage, a motif seen in antagonists like Cariprazine (though Cariprazine uses a piperazine, the bioisosteric replacement with piperidine alters the vector and solubility) [2].

Pharmacophore Mapping:

Caption: Pharmacophore map of 1-(2-fluorophenyl)piperidin-3-amine showing functional regions.

Quality Control & Validation

To ensure the integrity of your biological data, the following QC parameters are mandatory for this building block:

-

Chiral Purity (Enantiomeric Excess - ee):

-

Since the 3-position is chiral, racemization can occur during synthesis or storage.

-

Method: Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).

-

Mobile Phase: Hexane/IPA + 0.1% Diethylamine.

-

Acceptance Criteria: ee > 98%.

-

-

Regio-isomer Check:

-

Ensure the fluorine is at the ortho (2-position) and not para (4-position).

-

Method: ¹⁹F NMR.

-

Signal: Ortho-F typically appears around -120 to -125 ppm (referenced to CFCl₃), often showing complex splitting due to coupling with adjacent aromatic protons. Para-F is usually simpler and shifted differently.

-

-

Residual Palladium:

-

If synthesized via Buchwald, residual Pd is a concern for toxicity assays.

-

Limit: < 10 ppm (ICP-MS).

-

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Link

-

BenchChem. (2023). 1-(2-Fluorophenyl)piperidin-3-amine Product Data. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 1-(2-Fluorophenyl)piperidin-3-amine

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of palladium-catalyzed cross-coupling reactions for the derivatization of 1-(2-Fluorophenyl)piperidin-3-amine. This versatile building block, containing a secondary amine on a privileged piperidine scaffold, is a prime candidate for late-stage functionalization to generate libraries of novel compounds for pharmaceutical discovery.[1][2] We will delve into the foundational principles of key cross-coupling reactions, provide detailed, field-proven protocols for Buchwald-Hartwig amination, and discuss strategies for further molecular elaboration using Sonogashira and Suzuki-Miyaura couplings. The causality behind experimental choices, mechanistic insights, and troubleshooting strategies are emphasized to ensure robust and reproducible outcomes.

Foundational Principles: The Palladium Catalytic Engine

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3][4] These reactions are unified by a general catalytic cycle that typically involves a Pd(0)/Pd(II) redox couple. Understanding this cycle is paramount to rational protocol design and troubleshooting.

The Core Catalytic Cycle

The universally accepted mechanism for most cross-coupling reactions proceeds through three fundamental steps:

-

Oxidative Addition: A low-valent Pd(0) complex, stabilized by ligands, reacts with an organic electrophile (typically an aryl or vinyl halide/triflate), inserting into the carbon-halogen bond. This oxidizes the metal center to a Pd(II) species. The rate of this step is influenced by the electron density of the palladium center and the nature of the halide (I > Br > Cl).[5]

-

Transmetalation or Nucleophilic Attack: In C-C couplings like Suzuki or Stille, an organometallic nucleophile transfers its organic group to the Pd(II) center.[3] In C-N couplings like the Buchwald-Hartwig amination, the amine coordinates to the palladium, and a base facilitates deprotonation to form a palladium-amido complex.[5][6]

-

Reductive Elimination: The two organic fragments coupled to the Pd(II) center are expelled as the final product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][7] This step is often accelerated by sterically bulky ligands.[6]

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Key Reaction Components: A Scientist's Perspective

The success of any cross-coupling reaction hinges on the judicious selection of its four primary components.

| Component | Common Examples | Rationale & Field Insights |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Pd(II) precursors like Pd(OAc)₂ are air-stable and reduced in situ to the active Pd(0) state by phosphine ligands or amines.[6] Pd(0) sources like Pd₂(dba)₃ do not require a reduction step but can be more sensitive.[8] |

| Ligand | Buchwald Biarylphosphines: XPhos, RuPhos, BrettPhosNHCs: IPr, SIPr | The ligand is arguably the most critical component. Bulky, electron-rich dialkylbiaryl phosphine ligands promote the formation of a monoligated, highly active L₁Pd(0) species, which accelerates both oxidative addition and reductive elimination.[9] Ligands like RuPhos and BrettPhos are particularly effective for coupling secondary amines.[10][11][12] |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄, LiHMDS | A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine without competing as a nucleophile.[6] Weaker bases like K₂CO₃ are used in Suzuki couplings to activate the boronic acid.[3] LiHMDS is a strong base useful for challenging couplings or when protic functional groups are present.[12][13] |

| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are essential to prevent catalyst deactivation and side reactions. Toluene and dioxane are common choices due to their high boiling points, allowing for elevated reaction temperatures.[14][15] |

Protocol: Buchwald-Hartwig N-Arylation of 1-(2-Fluorophenyl)piperidin-3-amine

This reaction is the most direct method for creating analogs of the title compound, forming a new C-N bond at the secondary amine of the piperidine ring. The protocol provided is robust for a wide range of aryl and heteroaryl bromides.

Mechanistic Considerations & Rationale

The arylation of a cyclic secondary amine like 1-(2-Fluorophenyl)piperidin-3-amine presents unique challenges and considerations. Steric hindrance around the nitrogen can slow the rate of amine coordination and subsequent C-N bond formation.[16][17] To overcome this, highly active catalyst systems are required.

-

Catalyst Choice: We select a pre-formed catalyst (precatalyst) containing a bulky, electron-rich biarylphosphine ligand like RuPhos or BrettPhos. These ligands have demonstrated exceptional efficacy for coupling secondary amines, facilitating the crucial reductive elimination step and preventing catalyst decomposition.[10][11] The use of a precatalyst also ensures a reliable 1:1 ligand-to-palladium ratio and improved air stability compared to generating the catalyst in situ.

-

Base Selection: Lithium bis(trimethylsilyl)amide (LiHMDS) is chosen as the base. It is a very strong, non-nucleophilic base that effectively deprotonates the secondary amine, even in sterically congested environments.[12][13] Its use can often lead to cleaner reactions and higher yields compared to alkoxide bases, which can sometimes participate in side reactions.[16]

Caption: Step-by-step experimental workflow for N-arylation.

Detailed Experimental Protocol

This protocol describes the coupling of 1-(2-Fluorophenyl)piperidin-3-amine with a generic aryl bromide on a 1.0 mmol scale.

Reagents and Materials:

| Reagent | M.W. | Amount (mmol) | Equivalents |

| 1-(2-Fluorophenyl)piperidin-3-amine | 194.25 | 1.2 | 1.2 |

| Aryl Bromide | - | 1.0 | 1.0 |

| RuPhos Pd G3 Precatalyst | 860.53 | 0.02 | 0.02 |

| LiHMDS (1.0 M in THF) | 167.33 | 1.5 | 1.5 |

| Anhydrous Toluene | - | 5.0 mL | - |

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 eq.), 1-(2-Fluorophenyl)piperidin-3-amine (233 mg, 1.2 mmol, 1.2 eq.), and the RuPhos Pd G3 precatalyst (17.2 mg, 0.02 mmol, 0.02 eq.).

-

Scientist's Note: Performing this step in a glovebox is ideal. If a glovebox is unavailable, add the solids quickly under a positive flow of argon. The use of a slight excess of the amine helps to ensure full consumption of the limiting aryl halide.

-

-

Degassing: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

-

Solvent and Base Addition: Add anhydrous toluene (5.0 mL) via syringe. Then, add the LiHMDS solution (1.5 mL of a 1.0 M solution in THF, 1.5 mmol, 1.5 eq.) dropwise via syringe while stirring.

-

Rationale: Anhydrous solvent is crucial as water can hydrolyze the base and poison the palladium catalyst. Dropwise addition of the strong base prevents localized high concentrations that could lead to side reactions.

-

-

Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 2-18 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the aryl bromide starting material is consumed.

-

Work-up: Once complete, cool the reaction mixture to room temperature. Carefully quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.

Advanced Applications: Building Molecular Complexity

Once the core N-aryl bond is formed, the resulting molecule can be a substrate for further palladium-catalyzed transformations, enabling rapid construction of complex, drug-like molecules.

Sonogashira Coupling for Alkyne Installation

The Sonogashira coupling is a powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[18][19][20] This introduces a versatile alkyne handle for further functionalization (e.g., via click chemistry) or as a key structural element.

Strategy: Perform a Buchwald-Hartwig amination of 1-(2-Fluorophenyl)piperidin-3-amine with a dihaloarene (e.g., 1-bromo-4-iodobenzene). The higher reactivity of the C-I bond allows for selective amination, leaving the C-Br bond intact for a subsequent Sonogashira coupling.

Protocol Snapshot:

-

Step 1 (Amination): Couple 1-(2-Fluorophenyl)piperidin-3-amine with 1-bromo-4-iodobenzene using the Buchwald-Hartwig protocol above.

-

Step 2 (Sonogashira): To the resulting N-(4-bromophenyl) derivative, add a terminal alkyne (1.2 eq.), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), and a base like triethylamine (Et₃N) in THF.[18][19] The reaction is typically run at room temperature to 50 °C.

Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is one of the most widely used reactions for constructing biaryl motifs, which are prevalent in pharmaceuticals.

Strategy: A similar two-step approach as above can be employed. After an initial Buchwald-Hartwig amination to install a bromoaryl group, a subsequent Suzuki coupling with a boronic acid or ester introduces a second aryl ring.

Protocol Snapshot:

-

Step 1 (Amination): Prepare the N-(4-bromophenyl) derivative as described previously.

-

Step 2 (Suzuki): To this intermediate, add an arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd(OAc)₂/SPhos system), and an aqueous base like K₂CO₃ or K₃PO₄ in a solvent mixture such as toluene/water or dioxane/water.[3][21] Heat the mixture to 80-100 °C until the starting material is consumed.

References

-

Wikipedia. Sonogashira coupling. [Link]

-

Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC. [Link]

-

Roger, J., et al. (2015). Palladium-catalyzed regioselective C–H bond arylations at the C3 position of ortho-substituted fluorobenzenes. Organic & Biomolecular Chemistry. [Link]

-

Torvisco, A., et al. (2006). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

-

MacFarlane, R. T. A., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium‐Catalyzed Amination. Angewandte Chemie International Edition. [Link]

-

Christmann, U., & Vilar, R. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. Angewandte Chemie International Edition. [Link]

-

Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]

-

Viciu, M. S., et al. (2004). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters. [https://pubs.acs.org/doi/suppl/10.1021/ol036056+]/suppl_file/ol036056+si20031023_042804.pdf]([Link])

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

Jensen, K. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. DTU. [Link]

-

Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

-

The Organic Chemistry Tutor. (2019). Sonogashira coupling. YouTube. [Link]

-

Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chemistry – An Asian Journal. [Link]

-

ResearchGate. (2022). Applications of the Sonogashira reaction in the total synthesis of alkaloids. [Link]

-

Fier, P. S., & Hartwig, J. F. (2015). In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides. Organometallics. [Link]

-

Park, N. H., et al. (2015). Design of New Ligands for the Palladium‐Catalyzed Arylation of α‐Branched Secondary Amines. Angewandte Chemie. [Link]

-

Tcyrulnikov, S., et al. (2015). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. PMC. [Link]

-

Tundel, R. E. (2012). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. [Link]

-

Park, N. H., et al. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. MIT Open Access Articles. [Link]

-

Lin, Y.-J., et al. (2011). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. PMC. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Fors, B. P., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science. [Link]

-

Ritter, T. (2018). Palladium Catalyzed C–H Fluorination: A Reaction Years in the Making. Nature. [Link]

-

Djebbar, S., et al. (2023). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journal of Organic Chemistry. [Link]

-

Fier, P. S., & Hartwig, J. F. (2013). Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC. [Link]

-

MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Fors, B. P., et al. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. SciSpace. [Link]

-

Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters. [Link]

-

Vitaku, E., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Li, J., et al. (2016). Suzuki-Miyaura cross-coupling reactions in water using in situ generated palladium(Ⅱ)-phosphazane complexes. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jmcct.com [jmcct.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uwindsor.ca [uwindsor.ca]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scispace.com [scispace.com]

- 10. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. scispace.com [scispace.com]

- 12. sci-hub.jp [sci-hub.jp]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 14. benchchem.com [benchchem.com]

- 15. orbit.dtu.dk [orbit.dtu.dk]

- 16. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 17. dspace.mit.edu [dspace.mit.edu]

- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 19. Sonogashira Coupling [organic-chemistry.org]

- 20. researchgate.net [researchgate.net]